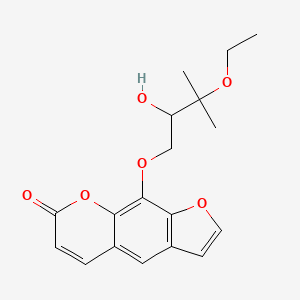![molecular formula C34H28O9 B11930306 (4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups, acetyl groups, and anthracene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Acetylation: Acetyl groups are added using acetic anhydride in the presence of a catalyst such as pyridine.
Oxidation and Reduction Steps: Various oxidation and reduction steps are employed to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the anthracene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, sulfuric acid, phosphoric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of ketones can yield secondary alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s multiple hydroxyl groups and acetyl groups may interact with various biomolecules, making it useful in studies of enzyme activity and protein interactions.
Medicine
Potential medical applications include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of (4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one involves its interaction with various molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also interact with DNA, leading to changes in gene expression.
相似化合物的比较
Similar Compounds
Anthracene: A simpler compound with a similar core structure but lacking the additional functional groups.
1,2,3,4-Tetrahydroanthracene: A reduced form of anthracene with similar reactivity.
9,10-Anthraquinone: An oxidized form of anthracene with different chemical properties.
属性
分子式 |
C34H28O9 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC 名称 |
(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one |
InChI |
InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3/t22-,31-,34-/m1/s1 |
InChI 键 |
BIEJOJJMQZEKED-WBRMGUJQSA-N |
手性 SMILES |
CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2[C@H]1C(=O)C)C4=C5[C@H]([C@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O |
规范 SMILES |
CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



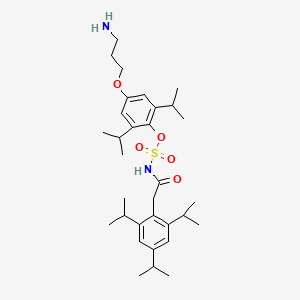

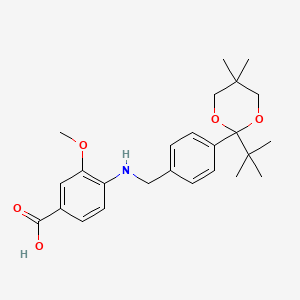

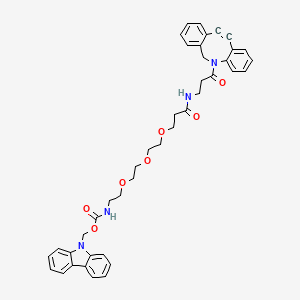
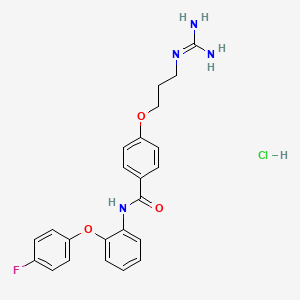

![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
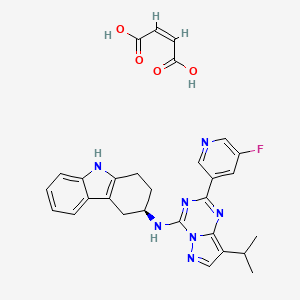
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)

